molecular formula C15H19FN2O2 B4393030 N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide

N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide

Cat. No. B4393030
M. Wt: 278.32 g/mol
InChI Key: DEASKWJLXHFEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide is a chemical compound that belongs to the family of designer drugs known as synthetic cannabinoids. It is also known by its street name "4F-MDMB-BICA". This compound has gained popularity among recreational drug users due to its psychoactive effects. However, the scientific community has been interested in studying this compound due to its potential therapeutic benefits.

Mechanism of Action

N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide acts on the endocannabinoid system in the brain. It binds to the CB1 and CB2 receptors, which are responsible for regulating pain, mood, and appetite. This binding results in the activation of these receptors, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The activation of the CB1 and CB2 receptors by N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide results in a range of biochemical and physiological effects. These include pain relief, relaxation, and euphoria. It can also cause side effects such as tachycardia, hypertension, and anxiety.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used to study the endocannabinoid system. However, its psychoactive effects can make it difficult to study in vivo, and caution must be taken when handling this compound due to its potential health risks.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide. These include further studies on its potential therapeutic benefits, such as its use in treating chronic pain and anxiety. It could also be studied in combination with other compounds to enhance its effects or reduce its side effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.
In conclusion, N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide is a chemical compound that has gained popularity among recreational drug users but has also been studied for its potential therapeutic benefits. Its mechanism of action involves the activation of the endocannabinoid system, leading to a range of biochemical and physiological effects. While it has several advantages for lab experiments, caution must be taken when handling this compound due to its potential health risks. There are several future directions for the study of this compound, including further studies on its potential therapeutic benefits and its biochemical and physiological effects.

Scientific Research Applications

N-(3-fluorophenyl)-N'-(4-methylcyclohexyl)ethanediamide has been studied for its potential therapeutic benefits. It has been found to have analgesic properties and has been suggested as a potential treatment for chronic pain. It has also been studied for its potential use in treating anxiety and depression.

properties

IUPAC Name

N'-(3-fluorophenyl)-N-(4-methylcyclohexyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c1-10-5-7-12(8-6-10)17-14(19)15(20)18-13-4-2-3-11(16)9-13/h2-4,9-10,12H,5-8H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEASKWJLXHFEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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